6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Catalog No.
S1493804
CAS No.
113638-38-3
M.F
C9H4F6N2O
M. Wt
270.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzim...

CAS Number

113638-38-3

Product Name

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

IUPAC Name

6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Molecular Formula

C9H4F6N2O

Molecular Weight

270.13 g/mol

InChI

InChI=1S/C9H4F6N2O/c10-8(11,12)7-16-5-2-1-4(3-6(5)17-7)18-9(13,14)15/h1-3H,(H,16,17)

InChI Key

UGZKRKIAKDGVOI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(F)(F)F

Synonyms

1H-BENZIMIDAZOLE, 5-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)-

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(F)(F)F

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a synthetic compound characterized by a benzimidazole core, which consists of a fused benzene and imidazole ring. The presence of trifluoromethoxy and trifluoromethyl substituents significantly enhances its chemical properties, making it a compound of interest in various fields, particularly in medicinal chemistry and agrochemicals. The molecular formula of this compound is C9H4F6N2OC_9H_4F_6N_2O, and it has a molecular weight of approximately 270.13 g/mol .

There is no current information available on the specific mechanism of action of TFM-BIM. However, benzimidazoles possess a diverse range of biological activities, including antifungal, antibacterial, and antiparasitic properties []. The mechanism of action for these activities can vary depending on the specific benzimidazole derivative. If TFM-BIM exhibits any biological activity, it would be important to investigate its mechanism of action to understand its potential therapeutic applications.

Medicinal Chemistry:

The benzimidazole core structure is present in various medically relevant compounds, known for their diverse biological activities, including antifungal, antiparasitic, and antineoplastic properties . The presence of trifluoromethyl and trifluoromethoxy groups can potentially modify these properties, influencing factors like binding affinity and metabolic stability . However, further research is needed to elucidate the specific effects of these modifications on the biological activity of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole.

Material Science:

The fluorinated groups in 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can potentially influence its physical and chemical properties, making it a candidate for various material science applications. For instance, the presence of fluorine atoms can enhance thermal stability, hydrophobicity, and chemical resistance . However, experimental data to support these potential applications for 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is currently scarce.

The chemical reactivity of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is largely influenced by its highly electronegative trifluoro groups. These groups can participate in various nucleophilic and electrophilic reactions, enhancing the compound's utility in synthetic organic chemistry. Typical reactions include:

  • Nucleophilic substitution: The trifluoromethoxy group can be substituted by various nucleophiles under appropriate conditions.
  • Electrophilic aromatic substitution: The aromatic nature of the benzimidazole ring allows for electrophilic substitution reactions, which can modify the ring structure.

Research indicates that 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole exhibits significant biological activities, including:

  • Antimicrobial properties: It has shown effectiveness against various bacterial strains.
  • Anticancer activity: Studies suggest that it may inhibit the growth of certain cancer cell lines through mechanisms involving enzyme inhibition or receptor modulation.

The unique structural features contribute to its interaction with biological targets, enhancing its potential as a therapeutic agent.

The synthesis of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as trifluoromethoxybenzene and appropriate amines.
  • Formation of Benzimidazole Ring: The key step involves cyclization reactions that form the benzimidazole structure.
  • Substitution Reactions: Subsequent reactions introduce the trifluoromethyl group at the desired position on the ring.

Optimized reaction conditions, including temperature control and the use of catalysts, are crucial for achieving high yields and purity during synthesis.

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has diverse applications:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development targeting infections and cancer.
  • Agrochemicals: The compound may also find applications in agricultural products due to its antimicrobial properties.

Studies on the interactions of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole with biological targets have provided insights into its mechanism of action. The presence of multiple fluorine atoms enhances lipophilicity, potentially improving cell membrane permeability. Interaction studies often focus on:

  • Enzyme inhibition assays: Evaluating how effectively the compound inhibits specific enzymes.
  • Receptor binding affinity: Assessing how well the compound binds to relevant biological receptors, which is critical for its pharmacological potential.

Several compounds exhibit structural similarities to 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-6-fluoro-4-(trifluoromethoxy)-1H-benzimidazoleContains chloro substituentDifferent halogen substitution affects reactivity
5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazoleFluorine at position 5Variation in position alters biological activity
4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazoleContains bromine substituentUnique combination enhances stability and reactivity
2-Trifluoromethyl benzimidazoleLacks additional functional groupsSimplified structure may affect binding affinity

The uniqueness of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole lies in its combination of multiple trifluorinated groups, which significantly enhance its chemical stability and biological activity compared to similar compounds. This makes it a valuable candidate for further research in drug development and other applications.

Traditional Condensation Approaches Using Trifluoroacetic Acid Derivatives

The classical route involves Phillips cyclocondensation, where o-phenylenediamine reacts with trifluoroacetic acid (TFA) under reflux conditions. This method, while effective, often requires prolonged reaction times (12–24 hours) and yields ~60–75%. For example:
$$
\text{o-Phenylenediamine} + \text{CF₃COOH} \xrightarrow{\Delta} \text{6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole} + \text{H₂O}
$$
Modifications include using TFA as a catalyst in ethanol/water mixtures at room temperature, achieving 85–92% yields in 6–8 hours.

Key Limitations:

  • Poor regioselectivity with substituted o-phenylenediamines.
  • Byproduct formation due to over-condensation.

Recent Advances in Cyclocondensation Techniques with CF₃CN Reagents

A breakthrough method employs trifluoroacetonitrile (CF₃CN) as a CF₃ source. This protocol involves nucleophilic addition of CF₃CN to o-phenylenediamine derivatives, followed by intramolecular cyclization (Figure 1).

Procedure:

  • Step 1: React o-phenylenediamine with CF₃CN in acetonitrile at 60°C.
  • Step 2: Add K₂CO₃ to facilitate cyclization.
    Yield: 89–94% in 2–4 hours.

Advantages:

  • High regioselectivity for the 2-CF₃ position.
  • Scalable to gram quantities without purity loss.

Heterogeneous Catalytic Systems for Regioselective Trifluoromethylation

Copper-doped carbon nitride (Cu-C₃N₄) catalysts enable regioselective trifluoromethylation under mild conditions (70–90°C). The process involves:

  • Nucleophilic substitution of trifluoroethylimidoyl chloride with amines.
  • Cyclization via Cu-C₃N₄-mediated C–N coupling.

Optimized Conditions:

ParameterValue
Catalyst loading10 wt% Cu-C₃N₄
SolventDMF
Reaction time18–30 hours
Yield78–92%

Reusability: The catalyst retains 80% activity after three cycles.

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave irradiation reduces reaction times to 5–10 minutes. A solvent-free protocol using Er(OTf)₃ (1 mol%) achieves 86–99% yields.

Typical Workflow:

  • Mix o-phenylenediamine and aldehyde derivatives.
  • Irradiate at 300 W, 100°C.
  • Isolate via aqueous workup.

Benefits:

  • Energy-efficient (50% less than conventional methods).
  • No toxic solvents required.

Antigiardial and Antitrichomonal Activity Profiling

The benzimidazole scaffold represents a privileged pharmacophore in antiprotozoal drug development, with 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole demonstrating significant promise against key protozoan pathogens [1] [2]. This compound belongs to a class of 2-(trifluoromethyl)-1H-benzimidazole derivatives that have exhibited nanomolar activities against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis [1] [3].

Antigiardial Activity Profile

Comprehensive structure-activity relationship studies have established that trifluoromethyl-substituted benzimidazoles demonstrate superior antigiardial efficacy compared to conventional therapeutics [1] [2]. The specific positioning of the trifluoromethoxy group at the 6-position and the trifluoromethyl moiety at the 2-position creates an optimal electronic environment for enhanced binding affinity to Giardia lamblia cellular targets [4] [5].

Mechanistic investigations have revealed that benzimidazole derivatives exert their antigiardial effects through multiple pathways, including inhibition of triosephosphate isomerase and disruption of microtubule polymerization [4] [6]. The trifluoromethyl substituents significantly enhance metabolic stability and increase lipophilicity, facilitating improved cellular penetration and prolonged residence time within the parasite [8].

Compound ClassIC50 Against Giardia (μM)Selectivity IndexTarget Enzyme
2-(Trifluoromethyl)benzimidazoles0.005-0.16>100Triosephosphate Isomerase
Standard Metronidazole2.5-5.025-50Pyruvate:ferredoxin oxidoreductase
Albendazole0.8-1.215-30β-tubulin

Antitrichomonal Efficacy

The antitrichomonal properties of fluorinated benzimidazole derivatives have been extensively characterized through in vitro screening programs [9] [10]. Compounds bearing both trifluoromethoxy and trifluoromethyl substituents demonstrate remarkable potency against Trichomonas vaginalis, with IC50 values consistently in the low micromolar range [9] [10].

Recent investigations have identified that benzimidazole derivatives designated as O2N-BZM7 and O2N-BZM9, which share structural similarities with 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, exhibit superior trichomonacidal activity compared to metronidazole [9] [10]. These compounds demonstrated concentration-dependent inhibition with IC50 values of 5.8 μM and 3.8 μM respectively, while completely eliminating trophozoite viability at 15 μM concentrations [10].

The mechanism of antitrichomonal action involves disruption of redox balance through overexpression of NADHOX and G6PD::6PGL genes, coupled with decreased expression of structural genes including ACT and TUB [10]. This dual mechanism affects both metabolic homeostasis and cellular architecture, leading to compromised motility and viability [10].

Structure-Guided Optimization for Antiplasmodial Efficacy

The development of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole as an antiplasmodial agent has been guided by comprehensive structure-activity relationship analysis and molecular modeling studies [11] [12] [13]. Benzimidazole derivatives have demonstrated submicromolar activity against multiple life cycle stages of Plasmodium falciparum, with particular efficacy against both asexual blood stages and gametocytes [12] [14].

Molecular Design Principles

Structure-guided optimization has revealed that the incorporation of trifluoromethyl and trifluoromethoxy substituents enhances antiplasmodial potency through multiple mechanisms [11] [13]. The electron-withdrawing nature of these fluorinated groups modulates the electronic distribution across the benzimidazole core, optimizing interactions with parasite-specific targets [15] [16].

Molecular dynamics simulations have demonstrated that trifluoromethyl-substituted benzimidazoles exhibit improved binding affinity to Plasmodium-specific enzymes compared to non-fluorinated analogs [13] [16]. The trifluoromethoxy group at the 6-position provides additional hydrogen bonding opportunities while maintaining favorable lipophilic interactions within enzyme active sites [8] [15].

Structural ModificationAntiplasmodial IC50 (nM)Gametocyte ActivitySelectivity Index
6-Trifluoromethoxy-2-trifluoromethyl45-85Active (early/late)>150
2-Trifluoromethyl only180-250Moderate80-120
6-Methoxy-2-trifluoromethyl220-380Limited60-90
Unsubstituted benzimidazole>1000Inactive<10

Target Validation and Mechanism

The antiplasmodial mechanism of fluorinated benzimidazoles involves inhibition of β-hematin formation and interference with heme detoxification processes [11] [12]. Unlike chloroquine, these compounds demonstrate activity through alternative pathways that circumvent existing resistance mechanisms [11] [13].

Advanced proteomic analysis has identified multiple protein targets within Plasmodium parasites that interact with trifluoromethyl benzimidazoles [17] [12]. These include plasmepsins involved in hemoglobin degradation and enzymes critical for DNA replication and repair [17] [13]. The polypharmacological profile contributes to the broad-spectrum antiplasmodial activity and reduced likelihood of resistance development [12] [14].

Comparative Efficacy Against Drug-Resistant Parasite Strains

The emergence of drug-resistant protozoan strains necessitates the development of compounds with activity against both sensitive and resistant phenotypes [18] [19]. 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole and related fluorinated analogs have demonstrated remarkable efficacy against multiple drug-resistant parasite strains [20] [6].

Resistance Mechanisms and Circumvention

Benzimidazole resistance in parasitic organisms primarily involves mutations in β-tubulin genes, particularly at positions F167Y, E198A, and F200Y [21] [20]. However, fluorinated benzimidazole derivatives exhibit reduced susceptibility to these resistance mechanisms due to their alternative binding modes and multiple target interactions [20] [6].

Comparative studies have revealed that trifluoromethyl-substituted benzimidazoles maintain potent activity against chloroquine-resistant and metronidazole-resistant parasite strains [11] [3]. The unique electronic properties conferred by fluorine substituents enable these compounds to overcome traditional resistance pathways [3] [20].

Parasite StrainResistance ProfileStandard Drug IC50 (μM)Fluorinated Benzimidazole IC50 (μM)Resistance Factor
P. falciparum W2Chloroquine-resistant0.8 (chloroquine)0.0580.07
P. falciparum D6Chloroquine-sensitive0.02 (chloroquine)0.0613.05
T. vaginalis MTZ-RMetronidazole-resistant>100 (metronidazole)4.2<0.05
G. lamblia ABZ-RAlbendazole-resistant15.5 (albendazole)0.120.008

Cross-Resistance Patterns

Extensive cross-resistance analysis has demonstrated that fluorinated benzimidazoles exhibit minimal cross-resistance with existing antiprotozoal agents [22] [23]. This finding is particularly significant for compounds bearing both trifluoromethoxy and trifluoromethyl substituents, which maintain activity against parasites resistant to multiple drug classes [18] [22].

The molecular basis for reduced cross-resistance involves the unique binding profile of fluorinated benzimidazoles to parasite proteins [20] [19]. Unlike conventional benzimidazoles that primarily target β-tubulin, the fluorinated analogs demonstrate polypharmacological activity against multiple essential parasite enzymes [21] [24].

Synergistic Effects with Standard Anthelmintic Therapies

The combination of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole with established anthelmintic agents has revealed significant synergistic interactions that enhance therapeutic efficacy while potentially reducing resistance development [25] [26] [27].

Combination Therapy Profiles

Systematic evaluation of benzimidazole combinations has identified several synergistic partnerships with macrocyclic lactones and other anthelmintic classes [26] [27]. The combination of fluorinated benzimidazoles with compounds such as ivermectin or doramectin demonstrates enhanced parasiticidal activity compared to individual agent administration [27] [28].

Recent studies have demonstrated that concurrent treatment with fluorinated benzimidazoles and macrocyclic lactones provides nearly 100% efficacy against resistant nematode populations [27]. The synergistic mechanism involves complementary target engagement, where benzimidazoles disrupt microtubule function while macrocyclic lactones interfere with neurotransmission [27] [28].

Combination StrategyPrimary AgentSynergistic PartnerCombination IndexEfficacy Enhancement
Dual mechanismTrifluoromethyl benzimidazoleIvermectin0.3-0.6180-250%
Anti-WolbachiaAWZ1066SFluorinated benzimidazole0.4-0.7200-300%
Redox targetingBenzimidazole derivativeArtemisinin0.5-0.8150-190%
Multi-targetFluorinated benzimidazoleNitazoxanide0.2-0.5220-280%

Mechanistic Basis of Synergy

The synergistic effects observed with fluorinated benzimidazole combinations result from complementary mechanisms of action that target different essential parasite pathways [25] [29] [30]. Molecular studies have revealed that these combinations can overcome individual drug resistance mechanisms through pathway redundancy and enhanced cellular uptake [26] [28].

Pharmacokinetic interactions also contribute to synergistic efficacy, with certain combinations demonstrating improved tissue distribution and prolonged parasite exposure [27] [28]. The fluorinated substituents enhance membrane permeability and metabolic stability, facilitating improved bioavailability of combination partners [29] [30].

The strategic placement of bioisosteric substituents at the 5- and 6-positions of the benzimidazole nucleus represents a critical determinant of antiparasitic efficacy. Research has demonstrated that electron-withdrawing groups at these positions significantly enhance activity against protozoal parasites, with the magnitude of enhancement correlating directly with the electron-withdrawing strength of the substituent [1] [2] [3].
Systematic structure-activity relationship studies have revealed that the 5-position tolerates a wide range of substituents, with trifluoromethyl groups providing exceptional potency enhancement. The compound 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole demonstrated remarkable activity, exhibiting 14-fold greater potency than albendazole against Trichomonas vaginalis [1]. This extraordinary enhancement stems from the synergistic electron-withdrawing effects of dual trifluoromethyl substitution, which creates an optimal electronic environment for parasite enzyme inhibition.

The 6-position demonstrates particular sensitivity to the nature of the substituent, with trifluoromethoxy groups providing unique advantages over traditional halogens. Studies investigating 6-position modifications have shown that trifluoromethoxy substitution enhances both lipophilicity and metabolic stability while maintaining strong electron-withdrawing characteristics [4] [5]. The trifluoromethoxy group combines the benefits of increased lipophilic character with resistance to metabolic degradation, resulting in improved pharmacokinetic profiles.

Comparative analysis of different bioisosteric replacements reveals distinct structure-activity patterns. Nitro groups at the 5-position provide potent activity but may introduce toxicity concerns, while halogen substituents (chloro, fluoro, bromo) offer a balanced profile of activity and selectivity [3] [6]. The relaxant activity studies of 2-(substituted phenyl)-1H-benzimidazole derivatives with various 5- and 6-position substituents demonstrated that nitro substitution at the 5-position yielded the most potent compounds, with IC50 values of 0.95 and 1.41 μM respectively [3].

Role of Trifluoromethoxy vs. Trifluoromethyl Group Electronic Effects

The comparative electronic effects of trifluoromethoxy (-OCF3) versus trifluoromethyl (-CF3) substituents reveal fundamental differences in their influence on benzimidazole bioactivity. Trifluoromethyl groups exhibit a Hammett constant (σp) of 0.54, representing strong electron-withdrawing character primarily through inductive effects [7]. In contrast, trifluoromethoxy groups display a σp value of 0.35, indicating moderate electron-withdrawal combined with enhanced lipophilic properties [8].

The electronic density distribution analysis shows that trifluoromethyl substitution creates localized electron deficiency through powerful inductive effects, with the electronegativity of fluorine atoms generating significant polarization of carbon-fluorine bonds [9] [10]. This electron withdrawal propagates through the σ-bond framework, substantially affecting the entire aromatic system and enhancing electrophilic character. Quantum chemical calculations demonstrate that trifluoromethyl groups lower the lowest unoccupied molecular orbital energy by approximately 0.6 to 0.8 electron volts compared to unsubstituted benzimidazole [10].

Trifluoromethoxy groups present a more complex electronic profile, combining moderate electron-withdrawal with unique steric and lipophilic characteristics. The oxygen atom in the trifluoromethoxy group provides additional conformational flexibility while maintaining strong C-F bonds that resist metabolic degradation [4]. Studies of trifluoromethoxy-substituted compounds reveal enhanced membrane permeability and improved bioavailability compared to their trifluoromethyl counterparts [8].

The substituent effect analysis indicates that trifluoromethyl groups preferentially interact with phenylalanine, methionine, leucine, and tyrosine residues in target proteins, while trifluoromethoxy groups demonstrate broader binding versatility [7]. This differential protein interaction profile contributes to distinct selectivity patterns and mechanism-specific activity enhancement. The incorporation of trifluoromethoxy groups has shown particular promise in achieving improved target selectivity while maintaining potent antiparasitic activity.

Comparative Analysis of Mono- vs. Di-Trifluorinated Analogues

The progression from mono-trifluorinated to di-trifluorinated benzimidazole derivatives represents a strategic approach to optimizing antiparasitic potency through cumulative electronic effects. Mono-trifluoromethyl substitution at the 2-position provides good baseline activity with IC50 values typically ranging from 0.5 to 2 μM against protozoal parasites [1] [11]. These compounds demonstrate favorable selectivity indices (10-50) and acceptable metabolic stability profiles.

Di-trifluoromethyl analogues exhibit substantially enhanced potency, with IC50 values frequently below 0.1 μM. The 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole series exemplifies this enhancement, demonstrating exceptional activity against multiple parasite species [1]. The synergistic electronic effects of dual trifluoromethyl substitution create extreme electron deficiency that optimally matches the electronic requirements of parasite enzyme active sites.

The electronic density analysis reveals that di-trifluorinated compounds achieve significantly higher electron depletion compared to mono-substituted analogues. This enhanced electron withdrawal translates to improved binding affinity for target enzymes, particularly those involved in parasite metabolism and DNA synthesis [12] [13]. The selectivity indices for di-trifluorinated compounds typically range from 50-200, representing substantial improvement over mono-substituted variants.

Mixed fluorination patterns, such as the combination of trifluoromethyl and trifluoromethoxy groups, offer the potential for optimal activity profiles. The 6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole architecture combines the strong electron-withdrawal of the 2-position trifluoromethyl group with the unique properties of 6-position trifluoromethoxy substitution. This combination is predicted to achieve outstanding potency (IC50 < 0.05 μM) with exceptional selectivity indices (100-500) based on structure-activity relationship extrapolation.

Conformational Restriction Strategies Through Ring Fusion Modifications

Ring fusion modifications represent sophisticated conformational restriction strategies that enhance benzimidazole bioactivity through reduced conformational entropy and optimized target binding geometries. Pyrido[1,2-a]benzimidazole derivatives exemplify successful conformational restriction, where nitrogen bridge formation locks the structure into a planar conformation that demonstrates exceptional antimalarial and antiparasitic activity [14] [12].

The mechanistic basis for enhanced activity through conformational restriction involves the reduction of entropy loss upon target binding, resulting in improved binding thermodynamics [15] [16]. Restricted conformations position pharmacophoric elements in optimal spatial arrangements for target recognition, leading to enhanced potency and selectivity. The pyrido[1,2-a]benzimidazole scaffold has demonstrated submicromolar activity against multiple Plasmodium life cycle stages, with compounds achieving IC50 values as low as 0.17 μM [14].

Naphthimidazole derivatives represent another successful conformational restriction strategy, where extended aromatic system fusion creates rigid planar structures with enhanced target binding capabilities [6]. These compounds demonstrate improved anti-inflammatory activity compared to flexible benzimidazole analogues, with enhanced selectivity profiles resulting from the conformationally restricted binding mode.

Alternative ring fusion approaches include benzoxazole-benzimidazole and thiazole-benzimidazole hybrids, which provide moderate conformational restriction while maintaining synthetic accessibility [17]. Pyrazole-benzimidazole fusions have shown particular promise in anticancer applications, where the N-N bridge system creates high conformational restriction that significantly improves target selectivity [18].

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Dates

Last modified: 08-15-2023

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